
2,4-Dibromo-6-fluoroaniline
Overview
Description
2,4-Dibromo-6-fluoroaniline (CAS: 141474-37-5) is a halogenated aniline derivative with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.91 g/mol. It features bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position of the aromatic ring. This compound is a crystalline solid with a melting point of 62–64°C , and it is typically available at 97–98% purity . It is classified under UN2811 (toxic solid) and carries hazard codes for acute toxicity (H302, H312, H332) and irritation (H315, H319, H335) .
As an intermediate in organic synthesis, it is utilized in pharmaceutical and agrochemical research, particularly in the preparation of fluorinated aromatic compounds . Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, making it a versatile substrate for nucleophilic substitution and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-fluoroaniline can be synthesized through several methods. One common approach involves the bromination of 6-fluoroaniline using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize bromine or bromine-containing compounds as the brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 6-fluoroaniline.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
DBFA serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This compound can be transformed into derivatives that exhibit enhanced biological activities or novel properties.
Reagent in Organic Reactions
DBFA is utilized as a reagent in several organic reactions. Its halogen substituents can participate in electrophilic aromatic substitutions, allowing for the synthesis of various derivatives that are valuable in medicinal chemistry and materials science.
Biological Applications
Antimicrobial Activity
Research has indicated that DBFA exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some strains are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These results suggest that DBFA could be a lead compound for developing new antimicrobial agents.
Anticancer Potential
DBFA has also been evaluated for its anticancer activity against several cancer cell lines. The IC50 values obtained are:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 14 |
HeLa (cervical cancer) | 10 |
A549 (lung cancer) | 8 |
These findings indicate promising anticancer activity, warranting further investigation into its mechanisms of action and therapeutic applications.
Material Science Applications
Optoelectronic Devices
DBFA has been explored in the context of optoelectronics. Studies have shown that derivatives of DBFA can form twisted organic crystals that exhibit unique optical properties. These materials can be utilized in the development of flexible optoelectronic devices, such as light-emitting diodes (LEDs) and photonic devices .
Mechanical Properties of Crystals
Research has demonstrated that crystals derived from DBFA can undergo mechanically controlled transformations, which enable them to exhibit dynamic behaviors such as bending and stacking. This property is particularly useful in designing smart materials that respond to external stimuli .
Case Studies
-
Antioxidant Efficacy Study
A study evaluated the antioxidant capacity of fluorophenyl thiourea derivatives, including DBFA. The compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid and trolox, suggesting potential applications in health supplements and pharmaceuticals. -
Enzyme Inhibition Research
Research focused on the inhibitory effects of thiourea derivatives on α-amylase and α-glycosidase enzymes, which are critical targets in diabetes management. DBFA demonstrated significant inhibition rates, indicating its potential use in diabetes treatment formulations. -
Synthesis of Novel Derivatives
A practical procedure for regioselective bromination using DBFA has been developed, allowing for the efficient preparation of bromoanilines with diverse functional groups. This method enhances the accessibility of compounds that can be utilized in drug discovery and development .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoroaniline involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Below is a detailed comparison of 2,4-Dibromo-6-fluoroaniline with structurally related halogenated anilines, focusing on molecular properties, physical characteristics, and applications.
Structural and Physical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Key Substituents |
---|---|---|---|---|---|---|
This compound | 141474-37-5 | C₆H₄Br₂FN | 268.91 | 62–64 | 97–98 | Br (2,4), F (6) |
2,6-Dibromo-4-fluoroaniline | 344-18-3 | C₆H₄Br₂FN | 268.90 | 63–66 | 98 | Br (2,6), F (4) |
2-Bromo-4,6-difluoroaniline | Not available | C₆H₄BrF₂N | 208.00 | Not reported | Not reported | Br (2), F (4,6) |
3-Chloro-2,4-dibromo-6-fluoroaniline | 1000573-39-6 | C₆H₃Br₂ClFN | 303.36 | Not reported | Not reported | Br (2,4), F (6), Cl (3) |
2,6-Dibromo-3-fluoro-4-methylaniline | 1000576-48-6 | C₇H₆Br₂FN | 283.94 | Not reported | Not reported | Br (2,6), F (3), CH₃ (4) |
Key Observations :
- Isomeric Differences : this compound and 2,6-Dibromo-4-fluoroaniline are structural isomers with identical molecular weights but distinct substitution patterns. The latter has a higher melting point (63–66°C vs. 62–64°C), likely due to differences in crystal packing influenced by halogen positioning .
- Halogen vs.
- Chlorine Addition : 3-Chloro-2,4-dibromo-6-fluoroaniline incorporates chlorine, enhancing its molecular weight and reactivity in cross-coupling reactions .
2.4-Dibromo-6-fluoroaniline
- Reactivity : The bromine atoms at the 2- and 4-positions are susceptible to Suzuki-Miyaura and Ullmann coupling reactions. The fluorine atom at the 6-position stabilizes intermediates via resonance effects .
- Applications : Used in synthesizing fluorinated benzamide derivatives for pharmaceutical intermediates (e.g., antitumor agents) .
2,6-Dibromo-4-fluoroaniline
- Reactivity : Similar coupling reactivity but regioselectivity differs due to bromine positioning. The fluorine at the 4-position may direct electrophilic substitution.
- Applications : Intermediate in agrochemicals and dyes .
2-Bromo-4,6-difluoroaniline
- Reactivity : The single bromine atom allows selective substitution, while fluorine atoms enhance electron deficiency, favoring nucleophilic aromatic substitution.
- Applications : Building block for fluorinated liquid crystals and polymers .
3-Chloro-2,4-dibromo-6-fluoroaniline
- Reactivity : The chlorine atom introduces additional sites for functionalization, enabling sequential cross-coupling reactions.
- Applications : Specialty chemical in materials science .
Biological Activity
2,4-Dibromo-6-fluoroaniline (DBFA) is an organic compound with the molecular formula C₆H₄Br₂FN. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences, due to its potential biological activities. The unique substitution pattern of bromine and fluorine atoms on the aniline structure contributes to its diverse interactions with biological systems.
- IUPAC Name : this compound
- Molecular Weight : 268.91 g/mol
- CAS Number : 141474-37-5
- Melting Point : 62–64 °C
- Boiling Point : 277 °C
The biological activity of DBFA is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The presence of bromine and fluorine enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to alterations in cellular pathways, potentially affecting cell growth and proliferation.
Antimicrobial Activity
Research indicates that DBFA exhibits significant antimicrobial properties. A study comparing the antimicrobial efficacy of various fluoroaryl compounds found that DBFA demonstrated a minimum inhibitory concentration (MIC) of 32 µM against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Cytotoxicity and Antiproliferative Effects
DBFA has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound can inhibit the proliferation of several cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of DBFA can be influenced by structural modifications. For example, compounds with varying halogen substitutions have shown differing levels of activity against bacterial strains. The introduction of fluorine atoms has been correlated with enhanced potency due to increased lipophilicity and improved membrane permeability .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study highlighted that DBFA's antimicrobial activity was comparable to that of standard antibiotics like Gentamycin, making it a candidate for further development in antibacterial therapies .
- Cytotoxicity Assessment : In a study involving human cancer cell lines, DBFA was shown to induce significant cytotoxic effects at concentrations as low as 10 µM, suggesting its potential utility in cancer treatment protocols.
- Agricultural Applications : Preliminary studies suggest that DBFA could be effective in developing agrochemicals due to its biological activity against plant pathogens, potentially aiding in crop protection strategies.
Data Table: Biological Activities of this compound
Activity Type | Test Organism/Cell Line | MIC (µM) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 | Comparable to standard antibiotics |
Cytotoxicity | MCF-7 (breast cancer) | 10 | Induces apoptosis |
Cytotoxicity | HT-29 (colon cancer) | 20 | Disrupts cell cycle |
Agricultural Efficacy | Plant pathogens | TBD | Potential for agrochemical development |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2,4-Dibromo-6-fluoroaniline, and how are reaction conditions controlled?
- Methodology : Bromination of 6-fluoroaniline derivatives using sodium hypochlorite (NaClO) or brominating agents (e.g., HBr/H₂O₂) under acidic conditions (HCl) at 45–50°C for 3–4 hours. Molar ratios (e.g., n(aniline):n(NaBrO):n(HCl) = 1:1.5:4.5) are critical for regioselectivity and yield optimization. Monitor reaction progress via TLC or HPLC .
- Key Parameters : Temperature control prevents over-bromination; excess HCl ensures protonation of the amine group to direct electrophilic substitution .
Q. How is this compound characterized using basic spectroscopic techniques?
- Analytical Workflow :
Melting Point : Confirm purity (mp: 62–64°C) .
NMR : Use H and C NMR to identify aromatic protons (δ ~6.5–7.5 ppm) and substituent effects. F NMR detects fluorine environment shifts .
IR : Identify N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Storage : In sealed containers under dry, ventilated conditions away from oxidizers.
- Emergency Measures : For skin contact, rinse with water ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of fluoroaniline derivatives be addressed?
- Mechanistic Insight : Fluorine’s strong electron-withdrawing effect directs bromination to the para position relative to itself. Steric hindrance from existing substituents (e.g., bromine at position 2) further guides selectivity. Computational modeling (DFT) predicts reactive sites .
- Experimental Optimization : Use low temperatures (≤50°C) and controlled stoichiometry to minimize competing reactions .
Q. What advanced techniques resolve spectral contradictions in structural elucidation?
- 2D NMR (COSY, NOESY) : Differentiates overlapping aromatic signals.
- X-ray Crystallography : SHELXL refines crystal structures (e.g., space group, unit cell parameters) to confirm substitution patterns. Example: Aromatic C-Br bond lengths (~1.89 Å) and angles validate geometry .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 268.92) and isotopic patterns for Br/F .
Q. How does this compound serve as a precursor in fluorinated building blocks?
- Applications :
- Suzuki Coupling : React with aryl boronic acids to synthesize biaryl fluorophores.
- Pharmaceutical Intermediates : Introduce fluorine into heterocycles (e.g., quinazolines) for enhanced bioavailability .
Q. How do decomposition pathways of this compound impact experimental design?
- Thermal Stability : Decomposes above 200°C, releasing HBr and HF. Use inert atmospheres (N₂/Ar) during high-temperature reactions.
- Combustion Products : CO and NOx detected via GC-MS; mitigate with scrubbers in exhaust systems .
Q. Data Contradiction Analysis
Q. Conflicting melting points reported in literature: How to troubleshoot?
- Root Causes : Impurities (e.g., residual solvents), polymorphic forms, or measurement errors.
- Resolution : Recrystallize from ethanol/water mixture; compare DSC thermograms with pure standards .
Q. Discrepancies in bromination yields: What variables are most influential?
- Critical Factors :
Reagent Purity : Hypobromous acid (HOBr) vs. NaBrO affects reactivity.
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
Properties
IUPAC Name |
2,4-dibromo-6-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLXEKFYZIBUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371584 | |
Record name | 2,4-dibromo-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141474-37-5 | |
Record name | 2,4-Dibromo-6-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141474-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dibromo-6-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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